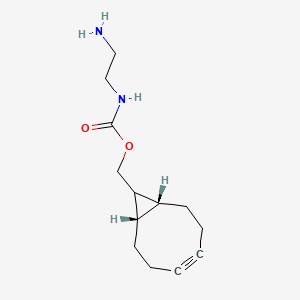
BCN-endo-NH-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCN-endo-NH-ethylamine, also known as (1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-aminoethylcarbamate, is a chemical compound that contains several functional groups, including a bicyclo[6.1.0]non-4-yne (BCN) group and an endo-NH group . This compound is widely used in research and drug discovery as a building block for the synthesis of various bioconjugates or prodrugs .
Vorbereitungsmethoden
The synthesis of BCN-endo-NH-ethylamine involves several steps. One common method is the nucleophilic substitution of haloalkanes, where primary amines are synthesized by alkylation of ammonia . The BCN group can be introduced through a series of reactions involving the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
BCN-endo-NH-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenoalkanes, ammonia, and various catalysts . The major products formed from these reactions include secondary and tertiary amines, quaternary ammonium salts, and other nitrogen-containing compounds . The compound’s unique chemical properties allow for precise modification and functionalization of biomolecules, enabling targeted drug delivery and improved therapeutic efficacy .
Wissenschaftliche Forschungsanwendungen
BCN-endo-NH-ethylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioconjugates or prodrugs . In biology, it is used for the precise modification and functionalization of biomolecules . In medicine, it is used in drug design and drug delivery systems, ensuring efficient and controlled release of therapeutics . In industry, it is used in the production of pharmaceuticals, insecticides, and rubber chemicals .
Wirkmechanismus
The mechanism of action of BCN-endo-NH-ethylamine involves the formation of stable triazole linkages through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction occurs without the need for a catalyst and results in the formation of stable triazole linkages . The molecular targets and pathways involved include various biomolecules and cellular receptors, enabling targeted drug delivery and improved therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
BCN-endo-NH-ethylamine is unique due to its BCN group and endo-NH group, which impart unique electronic and chemical properties . Similar compounds include exo-BCN-NH-ethylamine, endo-BCN-OH, and endo-BCN-PEG-acid . These compounds also contain the BCN group but differ in their functional groups and chemical properties . The unique properties of this compound make it a valuable compound in pharmaceutical research and development .
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c14-7-8-15-13(16)17-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9,14H2,(H,15,16)/t10-,11+,12? |
InChI-Schlüssel |
FFWPXKBFGGQLFE-FOSCPWQOSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCN)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCN)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11732148.png)
![3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732153.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
![3-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11732171.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732172.png)
amine](/img/structure/B11732177.png)
![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732182.png)

![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11732204.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732205.png)
![4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732206.png)
![5-[2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732208.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11732210.png)
![2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732214.png)
